molecular formula C16H13N5O2S B5721536 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5721536
M. Wt: 339.4 g/mol
InChI Key: FSBXJBAHUVTITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been extensively studied for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of specific enzymes or receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the disruption of cell division and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depend on the specific disease or condition being targeted. For example, in cancer cells, it induces apoptosis, inhibits angiogenesis, and suppresses metastasis. In diabetic patients, it lowers blood glucose levels by increasing insulin sensitivity and improving glucose uptake.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Development of more efficient synthesis methods to improve yield and purity.
2. Investigation of the compound's pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.
3. Evaluation of its potential as a lead compound for the development of new drugs for various diseases.
4. Exploration of its mechanism of action at the molecular level to identify new targets for drug discovery.
5. Investigation of its potential in combination therapy with other drugs to enhance its efficacy and reduce toxicity.
6. Development of novel drug delivery systems to improve its solubility and stability.
Conclusion:
In conclusion, 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with significant potential for therapeutic applications. Its diverse pharmacological activities and low toxicity make it an attractive candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and potential in various diseases.

Synthesis Methods

The synthesis of 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,6-dimethoxyaniline, thiosemicarbazide, and pyridine-3-carboxaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The resulting product is purified using column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

The 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant anti-cancer, anti-inflammatory, anti-microbial, anti-tubercular, and anti-diabetic activities.

properties

IUPAC Name

6-(2,6-dimethoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-22-11-6-3-7-12(23-2)13(11)15-20-21-14(18-19-16(21)24-15)10-5-4-8-17-9-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBXJBAHUVTITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Dimethoxyphenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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